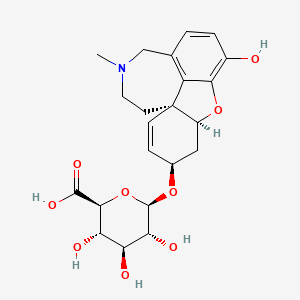

O-Desmethyl galanthamine b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Desmethyl galanthamine b-D-glucuronide is a major metabolite of galanthamine, a compound known for its use in the treatment of Alzheimer’s disease. The molecular formula of this compound is C22H27NO9, and it has a molecular weight of 449.45 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl galanthamine b-D-glucuronide typically involves the glucuronidation of O-Desmethyl galanthamine. This process can be carried out using various glucuronidation agents under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is generally produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl galanthamine b-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

O-Desmethyl galanthamine b-D-glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of galanthamine. It is also used in various biochemical assays to understand its interaction with biological systems . Some specific applications include:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and safety profile.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-Desmethyl galanthamine b-D-glucuronide include:

Galanthamine: The parent compound, used in the treatment of Alzheimer’s disease.

O-Desmethyl galanthamine: A precursor in the synthesis of this compound.

Other glucuronides: Various glucuronide conjugates of different alkaloids

Uniqueness

This compound is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This makes it a valuable compound for studying the pharmacokinetics and metabolism of galanthamine .

Biological Activity

O-Desmethyl galanthamine β-D-glucuronide is a significant metabolite of galanthamine, a drug primarily used for the treatment of Alzheimer's disease. This compound plays a crucial role in understanding the pharmacokinetics and biological activities associated with galanthamine. This article provides a detailed overview of its biological activity, mechanisms, and implications in therapeutic contexts, supported by research findings and data tables.

O-Desmethyl galanthamine β-D-glucuronide operates primarily through the cholinergic system. The compound enhances the concentration of acetylcholine (ACh) in the synaptic cleft by inhibiting acetylcholinesterase (AChE), leading to improved cholinergic neurotransmission. This mechanism is critical for cognitive functions, particularly in conditions like Alzheimer’s disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition : Increases ACh levels, enhancing cholinergic signaling.

- Allosteric Modulation : Acts on nicotinic receptors, further supporting neurotransmission.

Pharmacokinetics

The pharmacokinetics of O-desmethyl galanthamine β-D-glucuronide are characterized by its metabolism and clearance. Approximately 20–25% of the drug is cleared renally in healthy individuals. The compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to its glucuronidation.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 90-100% |

| Tmax (Time to Maximum Concentration) | ~1 hour |

| Volume of Distribution | 175 L |

| Plasma Protein Binding | ~18% |

| Renal Clearance | 20-25% of total clearance |

Biological Activity

Research indicates that O-desmethyl galanthamine β-D-glucuronide exhibits various biological activities that contribute to its therapeutic potential:

- Neuroprotective Effects : Studies suggest that this metabolite may help protect neurons from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases.

- Cognitive Enhancement : By increasing ACh levels, it may improve memory and learning capabilities in patients with cognitive impairments.

- Potential Anti-inflammatory Properties : Emerging research indicates that it may modulate inflammatory responses, although this area requires further investigation.

Case Studies and Research Findings

Several studies have explored the effects and applications of O-desmethyl galanthamine β-D-glucuronide:

- Study on Alzheimer’s Disease : A clinical trial demonstrated that patients receiving galanthamine showed significant improvements in cognitive function compared to placebo groups. The role of O-desmethyl galanthamine β-D-glucuronide as a metabolite was highlighted in pharmacokinetic assessments .

- Metabolism Study : Research focused on the metabolic pathways revealed that O-desmethyl galanthamine β-D-glucuronide accounts for a notable fraction of the drug's total plasma concentration after administration, emphasizing its relevance in therapeutic monitoring .

Properties

CAS No. |

464189-54-6 |

|---|---|

Molecular Formula |

C22H27NO9 |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1 |

InChI Key |

XDVUICJRQISSRL-KTEHNTIYSA-N |

SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Synonyms |

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.